N-[(5-bromo-2-methylphenyl)methyl]-3-(cyclopropanecarbonylamino)azetidine-1-carboxamide
Description
N-[(5-bromo-2-methylphenyl)methyl]-3-(cyclopropanecarbonylamino)azetidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated phenyl group, a cyclopropane ring, and an azetidine moiety
Properties
IUPAC Name |
N-[(5-bromo-2-methylphenyl)methyl]-3-(cyclopropanecarbonylamino)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-10-2-5-13(17)6-12(10)7-18-16(22)20-8-14(9-20)19-15(21)11-3-4-11/h2,5-6,11,14H,3-4,7-9H2,1H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILYIJMTCQBPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CNC(=O)N2CC(C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methylphenyl)methyl]-3-(cyclopropanecarbonylamino)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: Cyclization reactions to form the azetidine ring.
Amidation: Coupling the azetidine ring with cyclopropanecarbonyl chloride to form the final amide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-methylphenyl)methyl]-3-(cyclopropanecarbonylamino)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The brominated phenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
N-[(5-bromo-2-methylphenyl)methyl]-3-(cyclopropanecarbonylamino)azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-methylphenyl)methyl]-3-(cyclopropanecarbonylamino)azetidine-1-carboxamide involves its interaction with specific molecular targets. The brominated phenyl group and azetidine ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(5-bromo-2-methylphenyl)methyl]-3-(cyclopropanecarbonylamino)azetidine-1-carboxamide: shares similarities with other brominated phenyl compounds and azetidine derivatives.
5-Bromo-2-methylphenol: A simpler brominated phenyl compound with different functional groups.
Cyclopropanecarboxamide derivatives: Compounds with similar cyclopropane and amide functionalities.
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